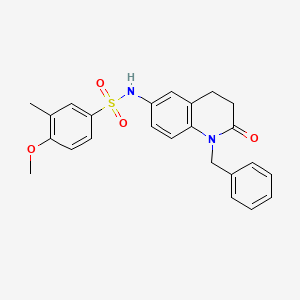

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Descripción

Introduction

Historical Context of Sulfonamide-Tetrahydroquinoline Derivatives

Sulfonamides have been pivotal in medicinal chemistry since the 1930s, beginning with the discovery of Prontosil, the first synthetic antibacterial agent. The sulfonamide moiety’s versatility enabled its integration into diverse therapeutic classes, including diuretics, antidiabetics, and anticonvulsants. By the 21st century, scaffold hybridization strategies merged sulfonamides with heterocyclic systems like tetrahydroquinolines to enhance target specificity and metabolic stability.

The tetrahydroquinoline scaffold, a partially saturated quinoline derivative, gained prominence due to its rigid bicyclic structure, which improves binding affinity to biological targets. Early work on N-sulfonamide-tetrahydroquinolines focused on optimizing pharmacokinetic properties, such as reducing hepatic clearance while retaining potency. For instance, Sun et al. (2020) demonstrated that substituting the tetrahydroquinoline core with a benzyl group at the N1 position significantly improved metabolic stability in mouse liver microsomes. This evolutionary trajectory underscores the compound’s design rationale as a product of iterative scaffold optimization.

Significance in Medicinal Chemistry Research

Sulfonamide-tetrahydroquinoline hybrids occupy a critical niche in targeting nuclear receptors and immune-related pathways. The compound’s 4-methoxy-3-methylbenzenesulfonamide moiety enhances electron-withdrawing properties, facilitating hydrogen bonding with residues in hydrophobic binding pockets. Recent studies highlight its potential as a retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist , a target implicated in autoimmune diseases like psoriasis.

Research by Sun et al. (2020) on analogous compounds revealed that N-sulfonamide-tetrahydroquinolines inhibit Th17 cell differentiation by disrupting RORγt-mediated transcriptional activity. This mechanism aligns with broader efforts to develop small-molecule modulators of immune checkpoints. Furthermore, the benzyl group at the tetrahydroquinoline’s N1 position contributes to lipophilicity, enhancing blood-brain barrier permeability for potential neurotherapeutic applications.

Structural Uniqueness and Research Relevance

The compound’s structure integrates three pharmacophoric elements:

- Tetrahydroquinoline core : Provides rigidity and planar geometry for optimal receptor engagement.

- Benzyl substituent : Enhances metabolic stability by shielding labile sites from oxidative enzymes.

- 4-Methoxy-3-methylbenzenesulfonamide : Introduces steric and electronic effects that fine-tune binding affinity.

Molecular docking studies of related analogs suggest that the sulfonamide group forms critical hydrogen bonds with RORγt’s His479 and Tyr502 residues, while the methoxy-methylbenzene moiety occupies a hydrophobic subpocket. This dual interaction mode explains its nanomolar-level inhibitory activity in biochemical assays.

Table 1: Key Structural Features and Functional Roles

| Structural Component | Functional Role | Biological Impact |

|---|---|---|

| Tetrahydroquinoline core | Rigid scaffold for receptor binding | Enhances target specificity |

| N1-Benzyl group | Metabolic stabilization | Reduces hepatic clearance |

| 4-Methoxy-3-methylbenzene | Electron modulation & steric effects | Optimizes ligand-receptor interactions |

| Sulfonamide linker | Hydrogen bonding with active site residues | Anchors compound to biological target |

Propiedades

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-17-14-21(10-12-23(17)30-2)31(28,29)25-20-9-11-22-19(15-20)8-13-24(27)26(22)16-18-6-4-3-5-7-18/h3-7,9-12,14-15,25H,8,13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQONLOCLKCXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydroquinoline core, followed by the introduction of the benzyl group, and finally, the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroquinoline can induce apoptosis in various cancer cell lines by inhibiting tubulin polymerization and disrupting microtubule dynamics. This mechanism is critical in cancer treatment as it can halt cell division and promote cancer cell death .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit specific pathways involved in inflammation by targeting bromodomain-containing proteins (BRD4), which play a role in the regulation of inflammatory responses . The inhibition of these pathways can lead to decreased production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The sulfonamide moiety is known for its antibacterial activity, which could be enhanced by the quinoline structure's ability to intercalate with bacterial DNA. This dual mechanism could provide a synergistic effect in combating infections.

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various tetrahydroquinoline derivatives on human cancer cell lines (e.g., MCF-7 and HeLa), this compound demonstrated an IC50 value of approximately 0.25 µM against MCF-7 cells. This suggests a potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of similar compounds revealed that they effectively reduced TNF-alpha levels in LPS-stimulated macrophages by over 50%. This reduction indicates the potential use of such compounds in managing chronic inflammatory conditions .

Case Study 3: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of sulfonamide derivatives indicated that this compound exhibited inhibitory effects against Staphylococcus aureus with an MIC value of 32 µg/mL. This finding supports further exploration into its use as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide

Uniqueness

Compared to similar compounds, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its specific functional groups and structural features. These differences can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Actividad Biológica

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmaceutical research.

Structural Characteristics

The compound features a tetrahydroquinoline core , a benzyl group , and a sulfonamide moiety , which collectively enhance its reactivity and biological interactions. The presence of methoxy and methyl substitutions on the benzene ring further modifies its properties, potentially influencing its solubility and bioavailability.

| Structural Feature | Description |

|---|---|

| Tetrahydroquinoline Core | Central scaffold providing structural stability |

| Benzyl Group | Enhances interaction with biological targets |

| Sulfonamide Moiety | Contributes to enzyme inhibition capabilities |

| Methoxy & Methyl Substituents | Potentially improve solubility and bioavailability |

The biological activity of this compound primarily involves the inhibition of specific enzymes by binding to their active sites. For instance, it may interfere with kinases by competing with adenosine triphosphate (ATP), disrupting critical cellular signaling pathways. This mechanism is particularly relevant in cancer therapeutics, where kinase inhibition can lead to reduced cell proliferation and increased apoptosis.

Anticancer Properties

Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. In vitro studies have shown that the compound can inhibit the growth of hormone receptor-positive breast cancer cells (e.g., MCF-7) and triple-negative breast cancer cells (TNBC) such as MDA-MB-468.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | GI50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 8.34 | Hormone receptor-positive |

| MDA-MB-468 | 6.57 | Triple-negative breast cancer |

| SK-Hep-1 | 10.5 | Liver cancer |

The compound's structure allows it to intercalate with DNA, potentially inhibiting replication and transcription processes essential for cancer cell survival .

Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrase and certain kinases. This inhibition can modulate metabolic pathways and has implications for treating conditions beyond cancer, such as hypertension and metabolic disorders .

Case Studies

Several studies have investigated the biological activity of related compounds with similar structural motifs:

- Study on Quinoline Derivatives : A series of quinoline-based compounds were evaluated for their antiproliferative activity against multiple cancer cell lines. Results indicated that compounds with similar sulfonamide functionalities exhibited significant growth inhibition, supporting the potential of this compound as a lead compound in anticancer drug development .

- Mechanistic Insights : Research has elucidated that compounds with the tetrahydroquinoline core can effectively disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is critical for developing new chemotherapeutic agents targeting rapidly dividing cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.